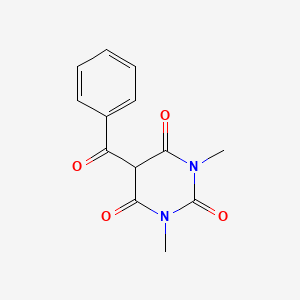

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

説明

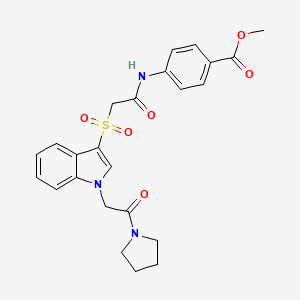

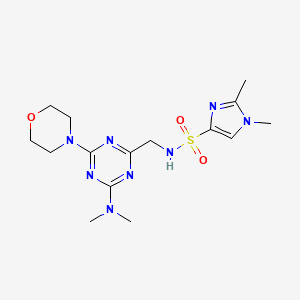

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (5-BPDMT) is a novel and highly versatile compound with a wide range of potential applications in scientific research. It is an organic compound belonging to the pyrimidinetrione family, which is characterized by its three-dimensional structure and the presence of two oxygen atoms in the ring. 5-BPDMT is a relatively new compound that has been studied in depth in recent years, with a number of promising results.

科学的研究の応用

Synthesis and Chemical Reactivity

5-Benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives are valuable intermediates in organic synthesis, facilitating the creation of novel heterocyclic compounds. For example, the compound has been utilized in the synthesis of pyrimidine-linked pyrazole heterocyclics, showcasing its role in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivatives have been involved in regioselective synthesis under solvent-free conditions, leading to the production of substituted pyrazolo[1,5-a]pyrimidines, which highlights the versatility and eco-friendly aspects of reactions involving this compound (Quiroga et al., 2008).

Biological Activities

Research into the biological activities of derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has revealed a range of potential therapeutic applications. Some derivatives have been evaluated for their antifolate activity, a key area of interest in cancer chemotherapy and antibacterial drug development (Piper et al., 1986). Additionally, compounds synthesized from this chemical scaffold have shown significant antitumor activities, further underscoring the medicinal chemistry relevance of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its analogues (Grivsky et al., 1980).

Antiviral Activities

Another notable application area is in the development of antiviral agents. Derivatives of 5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been investigated for their potential to inhibit viral replication, with some compounds exhibiting notable activities against the influenza virus (Hebishy et al., 2020). This research signifies the compound's contribution to the fight against infectious diseases.

特性

IUPAC Name |

5-benzoyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-14-11(17)9(12(18)15(2)13(14)19)10(16)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAPPXNROQLECP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzoyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![(E)-3-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2860748.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)

![N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B2860765.png)

![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)